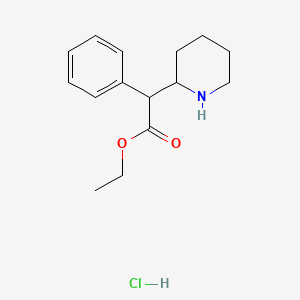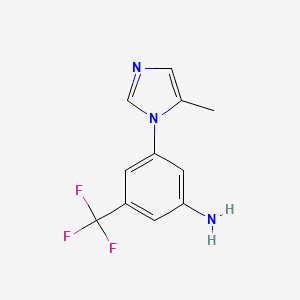
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Übersicht
Beschreibung
“3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine” is a chemical compound with the molecular formula C11H10F3N3 and a molecular weight of 241.2124 . It is used in the preparation of c-Src and Abl inhibitors based on the scaffold present in Imatinib . It is also an impurity of Nilotinib, which is a Bcr-Abl inhibitor with IC50 less than 36 nM .
Synthesis Analysis
The synthesis of this compound involves a process that provides an efficient, safe, and cost-effective way to prepare 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which is an intermediate for the preparation of substituted pyrimidinylaminobenzamides .Molecular Structure Analysis
The trifluoromethyl group in the compound, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Chemical Reactions Analysis
This compound is used in the preparation of c-Src and Abl inhibitors based on the scaffold present in Imatinib .Physical And Chemical Properties Analysis
This compound is air-sensitive . It has a molecular weight of 241.2124 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
This chemical is integral in synthesizing complex molecules with potential therapeutic effects. For instance, it plays a crucial role in the synthesis of Nilotinib, an antitumor agent, showcasing its importance in developing cancer therapies (Wang Cong-zhan, 2009). Furthermore, novel benzimidazole derivatives synthesized for antimicrobial activity investigations indicate the compound's utility in designing new antimicrobial agents (I. Krishnanjaneyulu et al., 2014).
Material Science and Polymer Chemistry
In the realm of material science, the compound contributes to the development of novel polyimides with outstanding solubility, thermal stability, and photophysical properties, suggesting its applications in creating advanced materials for electronic and photonic devices (M. Ghaemy & R. Alizadeh, 2009). These materials exhibit potential for use in high-performance applications due to their inherent properties.
Antimicrobial and Biological Activity
The compound and its derivatives have been explored for their antimicrobial properties, providing insights into the structure-activity relationships essential for designing more effective antimicrobial agents. For instance, a study on imidazole analogs revealed potent bioactivity against pathogenic fungi and bacteria, suggesting the therapeutic potential of these compounds in treating infections (R. Dahiya, 2008).
Corrosion Inhibition
Research also extends to corrosion science, where imidazole derivatives have been shown to effectively inhibit corrosion in metal substrates, indicating their potential in developing safer and more efficient corrosion inhibitors for industrial applications (M. Prashanth et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBBNCRXIKHGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
641571-16-6 | |
| Record name | 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68P8K24HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

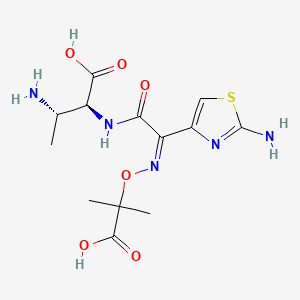

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)


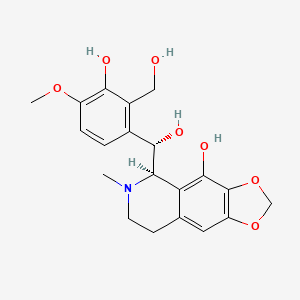
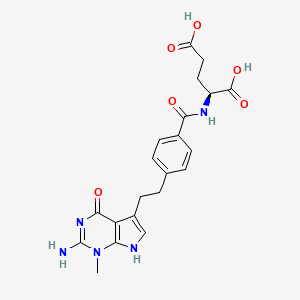

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
